Enhanced DNA Repair Protein Downregulation: 6-Methyl Substituent Enables Dual RAD51/BRCA2 Suppression Absent in 6-Unsubstituted Analog
In a direct head-to-head comparison of two platinum(IV) prodrugs using identical Pt(IV) cores, the complex incorporating 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate ligands (Complex 2) downregulated both RAD51 and BRCA2 proteins and inhibited RAD51 foci formation in cisplatin-resistant cancer cells, whereas the complex incorporating 3-chloro-benzo[b]thiophene-2-carboxylate (Complex 1, lacking the 6-methyl group) did not exhibit these DNA repair protein downregulation effects [1]. Both complexes showed high cytotoxicity against cisplatin-resistant non-small-cell lung cancer (NSCLC) and ovarian cancer cell lines, with markedly decreased resistance factors compared to cisplatin. The dual mechanism of apoptosis induction (via Mcl-1 downregulation) and DNA repair inhibition (via RAD51/BRCA2 suppression) was uniquely achieved by Complex 2, making it the first Mcl-1-targeted Pt(IV) prodrug capable of synchronously inhibiting both pathways [1].
| Evidence Dimension | DNA damage repair protein (RAD51, BRCA2) downregulation and RAD51 foci inhibition |
|---|---|
| Target Compound Data | Complex 2 (containing 3-chloro-6-methylbenzo[b]thiophene-2-carboxylate): Downregulates RAD51 and BRCA2; inhibits RAD51 foci formation |
| Comparator Or Baseline | Complex 1 (containing 3-chloro-benzo[b]thiophene-2-carboxylate, no 6-methyl): No RAD51/BRCA2 downregulation; no RAD51 foci inhibition |
| Quantified Difference | Qualitative functional gain: DNA repair protein suppression present vs. absent. Both complexes downregulate Mcl-1; only Complex 2 additionally suppresses RAD51/BRCA2. |
| Conditions | Cisplatin-resistant non-small-cell lung cancer (NSCLC) and ovarian cancer cell lines; in vitro cellular assays |
Why This Matters
The 6-methyl substituent on the benzothiophene ligand is the structural determinant that confers the additional DNA repair inhibition functionality, enabling a dual-mode mechanism that is unattainable with the cheaper, more readily available 6-unsubstituted analog.
- [1] Zhang, S., Zhong, X., Yuan, H., Guo, Y., Song, D., Qi, F., Zhu, Z., Wang, X., & Guo, Z. (2020). Interfering in apoptosis and DNA repair of cancer cells to conquer cisplatin resistance by platinum(IV) prodrugs. Chemical Science, 11(15), 3829–3835. View Source
